Cyclopropyl p-tolyl ketone

Vue d'ensemble

Description

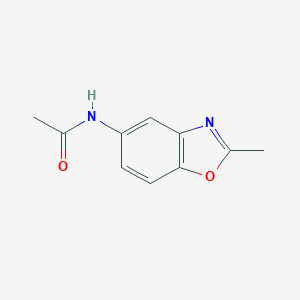

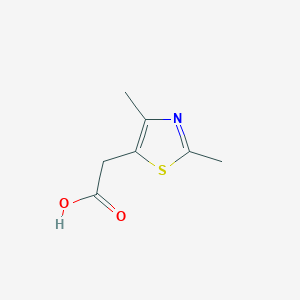

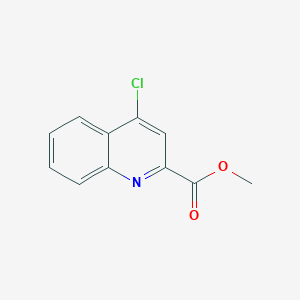

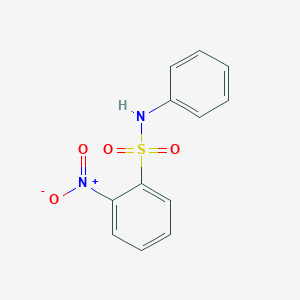

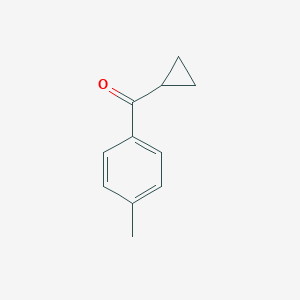

Cyclopropyl p-tolyl ketone is an organic compound with the linear formula C11H12O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of Cyclopropyl p-tolyl ketone involves complex chemical reactions. A study shows a new type of C–C activation catalyst that relies upon a different, metalloradical mechanism, can enable new subsequent reactivity: the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane to form 1,3-difunctionalized, ring-opened products .Molecular Structure Analysis

The molecular structure of Cyclopropyl p-tolyl ketone is determined by its linear formula C11H12O . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving Cyclopropyl p-tolyl ketone are complex and involve several steps. A study demonstrates the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane to form 1,3-difunctionalized, ring-opened products .Physical And Chemical Properties Analysis

Cyclopropyl p-tolyl ketone has a molecular weight of 160.218 . More detailed physical and chemical properties may be found on the PubChem database .Applications De Recherche Scientifique

Asymmetric Synthesis and Kinetic Resolution :

- Cyclopropyl ketones, including variants like p-tolyl ketone, have been used in asymmetric synthesis. A study by Zhang and Zhang (2012) demonstrated the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones using gold(I)-catalyzed asymmetric cycloaddition, highlighting their utility in producing optically active compounds (Zhang & Zhang, 2012).

Cycloaddition Reactions and Intermediate Formation :

- Ogoshi, Nagata, and Kurosawa (2006) explored the formation of nickeladihydropyran as a key intermediate in nickel-catalyzed cycloaddition reactions involving cyclopropyl ketones. This study underscores the role of cyclopropyl ketones in synthesizing cyclopentane compounds (Ogoshi, Nagata, & Kurosawa, 2006).

Synthesis of Cyclopropyl Silyl Ketones :

- Scheller and Frei (1986) described the synthesis of cyclopropyl silyl ketones, providing an efficient method for producing these compounds, which are valuable in various chemical syntheses (Scheller & Frei, 1986).

Enantioselective Reactions with Carbenoids :

- Denton and Davies (2009) studied the enantioselective reactions of alpha-aryl-alpha-diazoketones, which generate cyclopropyl ketones with high diastereoselectivity and enantioselectivity. This highlights their role in producing stereochemically complex molecules (Denton & Davies, 2009).

Cyclopropyl Ketones as Synthetic Precursors :

- Wurz and Charette (2005) demonstrated the use of doubly activated cyclopropyl ketones as synthetic precursors in the regiospecific synthesis of dihydropyrroles and pyrroles. This study emphasizes the utility of cyclopropyl ketones in the preparation of complex organic compounds (Wurz & Charette, 2005).

One-Pot Synthesis Involving Cyclopropyl Ketones :

- Kashiwamura, Kimura, and Satoh (2013) investigated the one-pot synthesis of cyclopropanols from magnesium carbenoids and lithium enolate of ketones, highlighting a novel approach involving cyclopropyl ketones (Kashiwamura, Kimura, & Satoh, 2013).

Photocatalytic Applications :

- Lu, Shen, and Yoon (2011) explored the [3+2] cycloadditions of aryl cyclopropyl ketones through visible light photocatalysis, demonstrating their potential in photoredox catalysis (Lu, Shen, & Yoon, 2011).

Ring Opening and Rearrangement :

- Venkatesh et al. (2002) investigated the domino carbocationic rearrangement of aryl cyclopropyl ketones, showing their utility in forming complex organic frameworks (Venkatesh et al., 2002).

Mécanisme D'action

Safety and Hazards

Sigma-Aldrich provides Cyclopropyl p-tolyl ketone as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . More detailed safety and hazards information may be found on the PubChem database .

Orientations Futures

There are several directions for future research involving Cyclopropyl p-tolyl ketone. For instance, a study discusses the strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses . Another study highlights the potential of activation of C–C bonds to revolutionize how molecules are made by altering the carbon skeleton and enabling new synthetic routes .

Propriétés

IUPAC Name |

cyclopropyl-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-2-4-9(5-3-8)11(12)10-6-7-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZLFHYUOUBZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221622 | |

| Record name | Cyclopropyl p-tolyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl p-tolyl ketone | |

CAS RN |

7143-76-2 | |

| Record name | Cyclopropyl(4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7143-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl p-tolyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7143-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl p-tolyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl p-tolyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What information can be obtained from dipole moment and molar Kerr constant measurements of cyclopropyl p-tolyl ketone?

A1: The research paper focuses on understanding the preferred conformation of cyclopropyl ketones in solution. [] Dipole moment measurements provide insight into the overall polarity of the molecule, which is influenced by the spatial arrangement of the cyclopropyl ring and the p-tolyl group. Molar Kerr constants relate to the anisotropy of a molecule's polarizability, offering information about how easily its electron distribution is distorted in an electric field. By analyzing both dipole moments and Kerr constants, researchers can deduce the most likely spatial arrangements, or conformations, adopted by cyclopropyl p-tolyl ketone in solution. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.